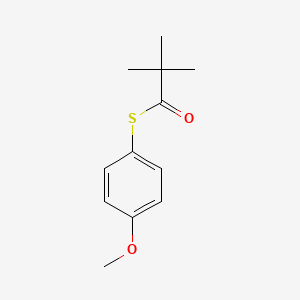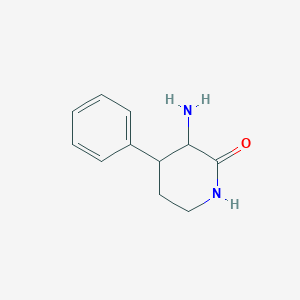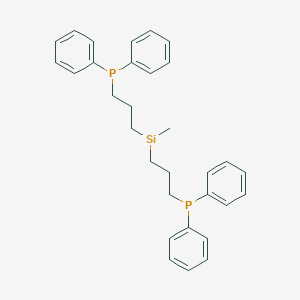![molecular formula C12H34O5Si4 B14284493 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane CAS No. 162921-60-0](/img/structure/B14284493.png)
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is a siloxane compound with the molecular formula C12H34O5Si4. It is known for its unique structure, which includes a trisiloxane backbone with heptamethyl and trimethoxysilyl groups. This compound is widely used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane typically involves the reaction of heptamethyltrisiloxane with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Heptamethyltrisiloxane+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the trimethoxysilyl group to other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent hydrophobic properties.
Mécanisme D'action
The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable siloxane bonds. This reactivity is crucial for its applications in surface modification and cross-linking processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Hexamethyldisiloxane
Uniqueness
Compared to similar compounds, 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring surface modification and enhanced chemical stability.
Propriétés
Numéro CAS |
162921-60-0 |
|---|---|
Formule moléculaire |
C12H34O5Si4 |
Poids moléculaire |
370.74 g/mol |
Nom IUPAC |
trimethoxy-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]silane |
InChI |
InChI=1S/C12H34O5Si4/c1-13-21(14-2,15-3)12-11-20(10,16-18(4,5)6)17-19(7,8)9/h11-12H2,1-10H3 |
Clé InChI |
ZRYKAXRSTLNPRX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


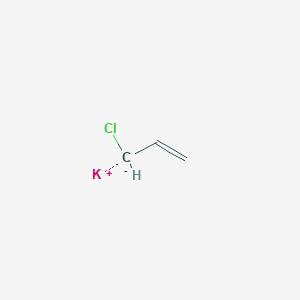
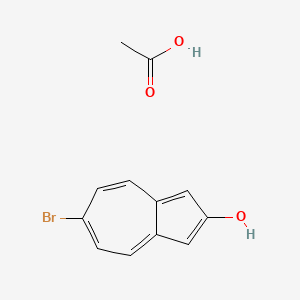
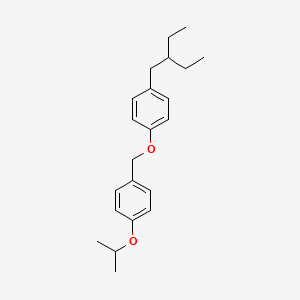
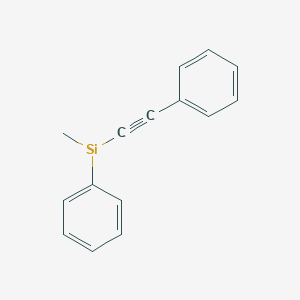
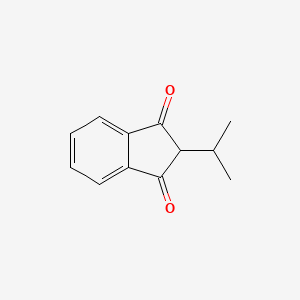
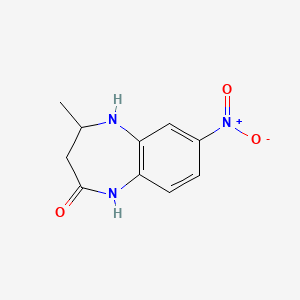
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
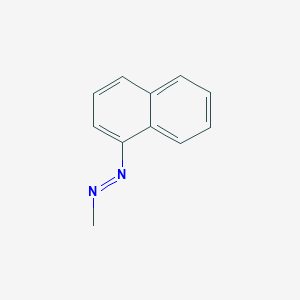
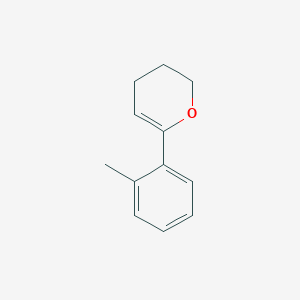

![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
